molecular formula C13H19ClN4O2 B1522300 Tert-butyl 4-(4-chloropyrimidin-2-yl)piperazine-1-carboxylate CAS No. 479691-42-4

Tert-butyl 4-(4-chloropyrimidin-2-yl)piperazine-1-carboxylate

Cat. No. B1522300
M. Wt: 298.77 g/mol
InChI Key: SPSXSTDJXLNVJF-UHFFFAOYSA-N
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Description

Tert-butyl 4-(4-chloropyrimidin-2-yl)piperazine-1-carboxylate is a chemical compound with the CAS Number: 479691-42-4 . It has a molecular weight of 298.77 and its IUPAC name is tert-butyl 4-(4-chloro-2-pyrimidinyl)-1-piperazinecarboxylate .


Molecular Structure Analysis

The InChI code for this compound is 1S/C13H19ClN4O2/c1-13(2,3)20-12(19)18-8-6-17(7-9-18)11-15-5-4-10(14)16-11/h4-5H,6-9H2,1-3H3 . This code provides a specific description of the molecule’s structure.


Physical And Chemical Properties Analysis

This compound has a density of 1.3±0.1 g/cm3 . Its boiling point is 451.8±35.0 °C at 760 mmHg . The compound is a solid at room temperature and should be stored in a refrigerator .

Scientific Research Applications

Synthesis and Characterization

  • Synthesis Techniques : Tert-butyl 4-(4-chloropyrimidin-2-yl)piperazine-1-carboxylate and its derivatives are often synthesized through condensation reactions and characterized using spectroscopic methods such as LCMS, NMR, and IR. These compounds have been crystallized in various crystal systems, providing detailed structural information (Sanjeevarayappa et al., 2015).

  • X-ray Diffraction Studies : Single crystal X-ray diffraction (XRD) analysis is a common technique for understanding the molecular structure of tert-butyl 4-(4-chloropyrimidin-2-yl)piperazine-1-carboxylate derivatives. These studies reveal detailed insights into the crystallography, including unit cell parameters, space groups, and molecular conformation (Mamat et al., 2012).

  • Molecular Structure Analysis : Research on tert-butyl 4-(4-chloropyrimidin-2-yl)piperazine-1-carboxylate derivatives includes exploration of their molecular structures. These studies often involve comparing theoretical calculations with experimental data to understand stability and conformational aspects (Yang et al., 2021).

Biological and Chemical Applications

  • Antibacterial and Anthelmintic Activities : Some derivatives of tert-butyl 4-(4-chloropyrimidin-2-yl)piperazine-1-carboxylate have been screened for their antibacterial and anthelmintic activities. These compounds have shown varying degrees of activity against specific microorganisms, indicating their potential in therapeutic applications (Kulkarni et al., 2016).

  • Potential in Drug Synthesis : Tert-butyl 4-(4-chloropyrimidin-2-yl)piperazine-1-carboxylate derivatives are key intermediates in the synthesis of various biologically active compounds, including potential anticancer drugs and other therapeutics (Zhang et al., 2018).

  • Chemical Modification for Medicinal Chemistry : Research also includes chemical modification of these derivatives to explore their potential as active pharmacological agents. This includes the synthesis of novel analogs with improved pharmacological profiles for various medical applications (Nie et al., 2020).

Safety And Hazards

This compound is classified as harmful by inhalation, in contact with skin, and if swallowed . It’s recommended to wear suitable personal protective equipment, including a mask or respirator, gloves, protective clothing, and eye protection when handling this compound .

properties

IUPAC Name

tert-butyl 4-(4-chloropyrimidin-2-yl)piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19ClN4O2/c1-13(2,3)20-12(19)18-8-6-17(7-9-18)11-15-5-4-10(14)16-11/h4-5H,6-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPSXSTDJXLNVJF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C2=NC=CC(=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19ClN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20674287
Record name tert-Butyl 4-(4-chloropyrimidin-2-yl)piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20674287
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 4-(4-chloropyrimidin-2-yl)piperazine-1-carboxylate

CAS RN

479691-42-4
Record name tert-Butyl 4-(4-chloropyrimidin-2-yl)piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20674287
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

2,4-Dichloropyrimidine (5.0 g, 33.56 mmol) and 1-Boc-piperazine (6.25 g, 33.56 mmol) were dissolved in EtOH (40 mL). NaHCO3 (5.07 g, 60.41 mmol) was added and the reaction mixture was heated to reflux for 1.5 h, cooled to room temperature, and concentrated under reduced pressure. The mixture was diluted with CH2Cl2 and the organic layer was washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product was purified by column chromatography (silica 60-120 mesh, eluent 5% MeOH in CH2Cl2) to get tert-butyl 4-(4-chloropyrimidin-2-yl)piperazine-1-carboxylate (3.5 g, yield 35%). 1H NMR (400 MHz, CDCl3) δ 8.07-8.05 (d, J=6.0 Hz, 1H), 6.40-6.39 (d, J=6.3 Hz, 1H), 3.65 (m, 4H), 3.54-3.51 (m, 4H), 1.48 (s, 9H). MS (ESI) m/z: Calculated for C13H19ClN4O2: 298.12. found: 299.2 (M+H)+
Quantity
5 g
Type
reactant
Reaction Step One
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6.25 g
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reactant
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Name
Quantity
40 mL
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solvent
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5.07 g
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reactant
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Synthesis routes and methods II

Procedure details

To a suspension of 2,4-dichloropyrimidine (1.00 g, 6.71 mmol) in 13.4 mL of toluene was added 4-methyl-piperazine-1-carboxylic acid tert-butyl ester (1.34 g, 6.71 mmol). The reaction was heated to reflux overnight, then cooled to room temperature and concentrated in vacuo. The residue was taken up in 20 mL of water and extracted with ethyl acetate (2×40 mL). The combined organic layers were washed with brine (25 mL), then dried over sodium sulfate, filtered, and concentrated in vacuo to an off-white solid. Flash column chromatography (silica gel, gradient elution from 5% ethyl acetate-hexanes to 20% ethyl acetate-hexanes) yielded 1.14 g of the title compound (I-2a).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
13.4 mL
Type
solvent
Reaction Step One
Quantity
1.34 g
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

To a solution (60 ml) of 4,6-dichloropyrimidine (2.00 g, 13.4 mmol) and tert-butyl piperazine-1-carboxylate (3.00 g, 16.1 mmol) in 2-propanol was added triethylamine (4.7 ml, 33.6 mmol), and the mixture was heated under reflux for 2 hrs. The mixture was concentrated under reduced pressure, dichloromethane was added to the residue, and the mixture was washed with water. The aqueous layer was extracted with dichloromethane, and the combined organic layer was dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The residue was purified by silica gel column chromatography (ethyl acetate:hexane=1:2) to give tert-butyl 4-(6-chloropyrimidin-2-yl)piperazine-1-carboxylate (3.80 g, yield 95%) as a white solid.
Quantity
60 mL
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
4.7 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
M Kono, T Matsumoto, T Imaeda, T Kawamura… - Bioorganic & Medicinal …, 2014 - Elsevier
A series of piperazine ureas were designed, synthesized, and evaluated for their potential as novel orally efficacious fatty acid amide hydrolase (FAAH) inhibitors for the treatment of …
Number of citations: 20 www.sciencedirect.com

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